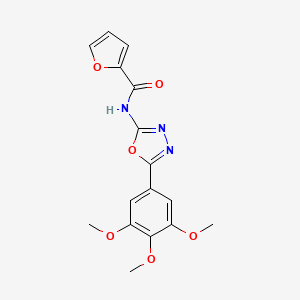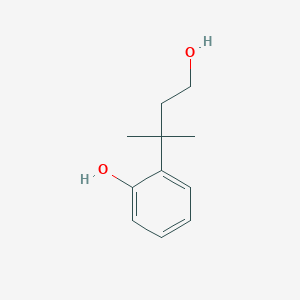
2-(4-Hydroxy-2-methylbutan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Hydroxy-2-methylbutan-2-yl)phenol” is a chemical compound with the molecular formula C11H16O2 . It has a molecular weight of 180.24 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 180.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.Scientific Research Applications
UV Absorber in Polymeric Substances
- Application : 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), a closely related compound, is used as a UV absorber in plastics and other polymeric materials to prevent degradation due to light exposure (Denghel, Leibold, & Göen, 2019).
Inhibitory Effects in Biochemical Processes
- Inhibition of NO Production : Phenolic compounds extracted from Myristica fragrans, which include derivatives similar to 2-(4-Hydroxy-2-methylbutan-2-yl)phenol, have been shown to inhibit nitric oxide production in certain biochemical assays, suggesting potential anti-inflammatory properties (Cuong et al., 2011).
Bioremediation and Environmental Applications
- Bioremediation : The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally related to this compound, has been explored. This research highlights the potential of using similar compounds in environmental clean-up and pollution control processes (Chhaya & Gupte, 2013).
Molecular and Structural Studies
- Spectroscopic Analysis : Extensive spectroscopic studies, including FTIR, UV, NMR, and computational spectral analyses, have been conducted on molecules structurally related to this compound. These studies are crucial for understanding the molecular properties and potential applications of these compounds (Ulaş, 2021).
Pharmaceutical Applications
- Synthesis of Active Compounds : Research has been conducted on the synthesis of new compounds, like phenylpropenoids, derived from similar phenolic structures, highlighting their potential use in developing new pharmaceuticals (Suresh et al., 2011).
Magnetic and Electrochemical Studies
- Magnetic Properties : Studies have been done on the magnetic properties of complexes formed with compounds similar to this compound, which could have implications in materials science and nanotechnology (Xie et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(4-hydroxy-2-methylbutan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,7-8-12)9-5-3-4-6-10(9)13/h3-6,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDVECKSQNQCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

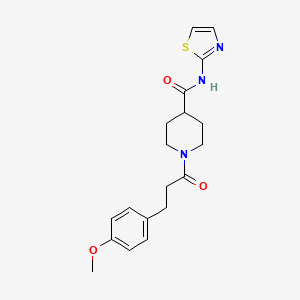
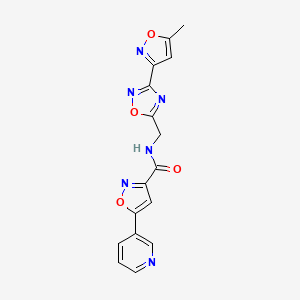
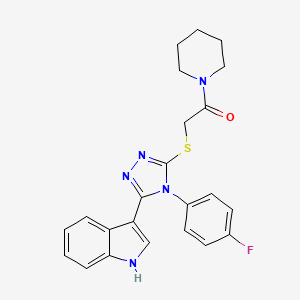


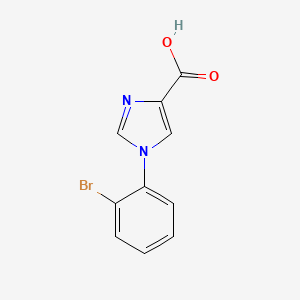
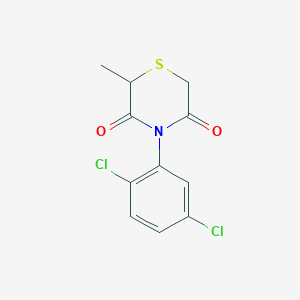

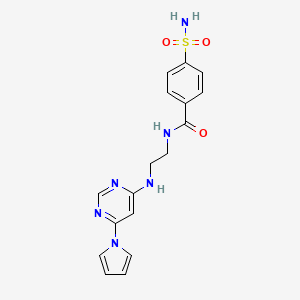
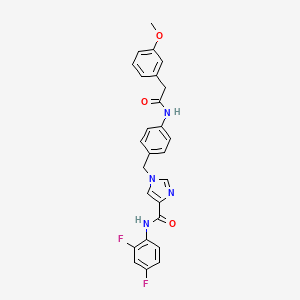
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)
